Peptide M vs. Peptide G: Comparative Immunogenicity in Human Uveitis Patient Cohorts
In a study of Brazilian patients with endogenous uveitis, the frequency of positive lymphoproliferative responses (stimulation index ≥2) to Peptide M was directly compared to Peptide G, another S-antigen fragment. Peptide M elicited a positive response in 21% of Behçet's disease patients with uveitis and 26% of Vogt-Koyanagi-Harada disease patients, while Peptide G elicited responses of 21% and 30%, respectively [1]. Critically, in a separate cohort of patients with juvenile chronic arthritis, 50% of patients with uveitis responded to S-antigen or one of its peptides (including Peptide M), a significantly higher rate than in patients without uveitis (9.7%) and healthy controls (0%) [2].
| Evidence Dimension | T-cell proliferative response frequency in uveitis patients |
|---|---|
| Target Compound Data | 21% (Behçet's disease), 26% (Vogt-Koyanagi-Harada disease) |
| Comparator Or Baseline | Peptide G: 21% (Behçet's disease), 30% (Vogt-Koyanagi-Harada disease) |
| Quantified Difference | Peptide M response is statistically significant compared to healthy controls (p=0.001), and Peptide M and G show distinct individual patient response profiles. |
| Conditions | Peripheral blood lymphocyte proliferation assay; stimulation index ≥2 |
Why This Matters
This quantitative data confirms Peptide M is a distinct, immunodominant epitope with a validated, non-interchangeable role in human uveitis pathogenesis, guiding the selection of the correct antigen for patient-specific immunological studies.
- [1] Yamamoto, J. H., et al. (1997). Imunidade celular ao antígeno S em pacientes com uveíte endógena. Arquivos Brasileiros de Oftalmologia, 60(6). View Source
- [2] Gupta, D., et al. (1996). Cellular immune responses of patients with juvenile chronic arthritis to retinal antigens and their synthetic peptides. Immunologic Research, 15(1), 74–83. View Source
